Cas no 1033755-81-5 (Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate)

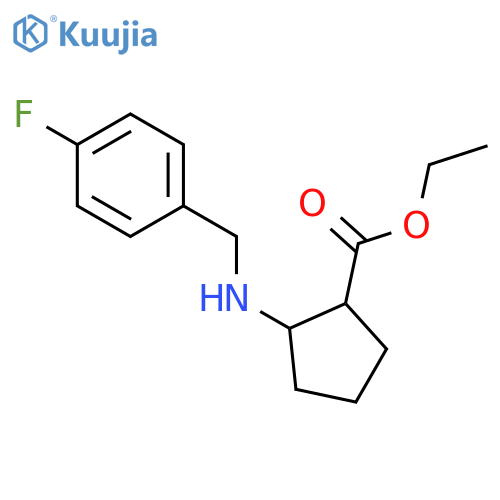

1033755-81-5 structure

商品名:Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate

CAS番号:1033755-81-5

MF:C15H20FNO2

メガワット:265.323207855225

MDL:MFCD18651690

CID:1056448

PubChem ID:25231427

Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate

- AKOS022183125

- DB-361850

- CS-0362760

- cis-Ethyl 2-((4-fluorobenzyl)amino)cyclopentanecarboxylate

- ethyl (1R,2S)-2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylate

- 1033755-81-5

- AC2760

- Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate

- Ethyl(1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate

- cis-2-(4-fluoro-benzylamino)-cyclopentanecarboxylic acid ethyl ester

- (1R,2S)-2-[[(4-fluorophenyl)methyl]amino]cyclopentanecarboxylic acid ethyl ester

- A896484

- 1033756-46-5

- AC2759

- SCHEMBL334689

- JJZRERDJXSZNIT-KGLIPLIRSA-N

- Ethyl (1R,2S)-2-((4-fluorobenzyl)amino)cyclopentane-1-carboxylate

-

- MDL: MFCD18651690

- インチ: InChI=1S/C15H20FNO2/c1-2-19-15(18)13-4-3-5-14(13)17-10-11-6-8-12(16)9-7-11/h6-9,13-14,17H,2-5,10H2,1H3/t13-,14+/m1/s1

- InChIKey: JJZRERDJXSZNIT-KGLIPLIRSA-N

- ほほえんだ: CCOC(=O)C1CCCC1NCC2=CC=C(C=C2)F

計算された属性

- せいみつぶんしりょう: 265.147807g/mol

- どういたいしつりょう: 265.147807g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 265.32g/mol

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 38.3Ų

Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM202769-5g |

cis-Ethyl 2-((4-fluorobenzyl)amino)cyclopentanecarboxylate |

1033755-81-5 | 95% | 5g |

$368 | 2021-06-15 | |

| eNovation Chemicals LLC | K69279-5g |

Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate |

1033755-81-5 | 95% | 5g |

$825 | 2024-07-20 | |

| Chemenu | CM202769-5g |

cis-Ethyl 2-((4-fluorobenzyl)amino)cyclopentanecarboxylate |

1033755-81-5 | 95% | 5g |

$368 | 2023-11-26 | |

| Alichem | A019140377-5g |

cis-Ethyl 2-((4-fluorobenzyl)amino)cyclopentanecarboxylate |

1033755-81-5 | 95% | 5g |

$429.46 | 2023-09-04 | |

| Ambeed | A964972-5g |

cis-Ethyl 2-((4-fluorobenzyl)amino)cyclopentanecarboxylate |

1033755-81-5 | 95+% | 5g |

$393.0 | 2024-04-26 | |

| Apollo Scientific | PC510024-5g |

Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate |

1033755-81-5 | 5g |

£581.00 | 2023-08-31 | ||

| Apollo Scientific | PC510024-1g |

Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate |

1033755-81-5 | 1g |

£175.00 | 2023-08-31 | ||

| eNovation Chemicals LLC | K69279-5g |

Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate |

1033755-81-5 | 95% | 5g |

$825 | 2025-02-19 |

Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

1033755-81-5 (Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate) 関連製品

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1033755-81-5)Ethyl cis-2-(4-Fluorobenzylamino)cyclopentanecarboxylate

清らかである:99%

はかる:5g

価格 ($):354.0